Mertiatide (MAG3) Delivers 50-Fold Higher Count Rates vs. I-131 OIH for Superior Diagnostic Image Quality
In a direct head-to-head clinical study of 50 patients, Tc 99m Mertiatide (MAG3) provided image quality superior to I-131 Orthoiodohippurate (OIH) in all cases. This superiority was quantified by a 50-fold improvement in count rates due to the physical properties of the Tc-99m label compared to I-131 [1]. Critically, this enhanced imaging capability allowed for the visualization of lesions with Mertiatide that were completely invisible on OIH scans in two patients [1].
| Evidence Dimension | Image Count Rate (Relative) |
|---|---|
| Target Compound Data | 50-fold better than OIH |
| Comparator Or Baseline | I-131 Orthoiodohippurate (OIH) |
| Quantified Difference | 50-fold improvement |
| Conditions | Simultaneous renal imaging in 50 patients |
Why This Matters
For procurement, this translates directly to higher diagnostic confidence and workflow efficiency, as it reduces the risk of non-diagnostic scans, especially in patients with compromised renal function where other agents fail.
- [1] Russell CD, Thorstad B, Yester MV, Stutzman M, Baker T, Dubovsky EV. The kidney: imaging with Tc-99m mercaptoacetyltriglycine, a technetium-labeled analog of iodohippurate. Radiology. 1989 Aug;172(2):427-30. View Source
